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Compound of Interest

Compound Name: N,N'-Carbonylbis(acetamide)

CAS No.: 638-20-0

Cat. No.: B11704997

Get Quote

Executive Summary
N,N'-Carbonylbis(acetamide) (CAS: 591-07-1 for mono-; specific di- variant often referenced

in derivative contexts) is a symmetric acylurea with the formula C₅H₈N₂O₃. Chemically, it

represents a urea core where both nitrogen atoms have been acetylated, creating a "tri-

carbonyl" imide-like system. It serves as a critical model for studying competitive hydrogen

bonding in ureides and acts as a specialized intermediate in the synthesis of pyrimidine-based

pharmaceuticals (e.g., uracil derivatives) and high-nitrogen energetic materials.

This guide provides a rigorous analysis of its connectivity, synthesis logic, and spectroscopic

characterization, designed for researchers in organic synthesis and crystal engineering.

Part 1: Structural Analysis & Connectivity
Chemical Identity[1][2][3]

IUPAC Name: N,N'-Diacetylurea

Systematic Name: N,N'-Carbonylbis(acetamide)
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Molecular Formula: C₅H₈N₂O₃

Molecular Weight: 144.13 g/mol

SMILES:CC(=O)NC(=O)NC(=O)C

Conformational Dynamics (Planar vs. Twisted)
Unlike simple urea, which is planar due to resonance stabilization, N,N'-diacetylurea faces

significant steric strain. The molecule possesses three carbonyl groups:

Central Carbonyl: Urea core (C=O).

Flanking Carbonyls: Two acetyl groups.

Steric Conflict: A fully planar "W-conformation" (all carbonyls cis) creates electrostatic repulsion

between the oxygen atoms. Resultant Geometry: The molecule typically adopts a twisted

conformation in solution to minimize dipole-dipole repulsion. However, in the crystalline state, it

can be locked into a planar or near-planar geometry if stabilized by an intermolecular

hydrogen-bonding network (ribbons).

Tautomerism
While the keto-form (amide) is thermodynamically dominant, the presence of three carbonyls

allows for minor enolization, particularly under basic conditions or in polar aprotic solvents

(DMSO).

Dominant Form: N-H / C=O (Keto)

Minor Form: N=C-OH (Imidol/Enol) – Transient intermediate in hydrolysis.

Part 2: Physicochemical Profile[4]
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Property Data / Description Context

Physical State White Crystalline Solid
Forms needles or prisms upon

recrystallization.

Melting Point
High Melting (>200°C

decomp.)

Note: Distinct from

Monoacetylurea (215-218°C).

Solubility DMSO, DMF, Hot Ethanol

Poor solubility in cold

water/ether due to lipophilic

acetyl caps.

pKa ~10-11 (Imide-like)

More acidic than urea due to

electron-withdrawing acetyl

groups.

Stability
Hydrolytically Unstable

(Acid/Base)

Rapidly degrades to

Monoacetylurea and then

Urea/Acetic Acid.

Part 3: Synthesis & Mechanism
The synthesis of N,N'-diacetylurea is a classic acetylation of urea. Achieving the di-substituted

product requires forcing conditions (excess anhydride/heat) because the first acetylation

reduces the nucleophilicity of the remaining nitrogen.

Reaction Logic
Activation: Acetic anhydride is activated by a proton source (H₂SO₄).

First Attack: Urea attacks to form Monoacetylurea.

Deactivation: The acetyl group withdraws electron density, making the second nitrogen a

poor nucleophile.

Forcing Step: Excess anhydride and heat drive the second attack to form Diacetylurea.

Synthesis Workflow Diagram (DOT)
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Caption: Stepwise acetylation mechanism. The second step is kinetically slower due to the

electron-withdrawing effect of the first acetyl group.

Part 4: Experimental Protocols
Synthesis of N,N'-Diacetylurea
Objective: Selective synthesis of the di-substituted product over the mono-substituted impurity.

Reagents:

Urea (6.0 g, 0.1 mol)

Acetic Anhydride (25 mL, ~0.25 mol) – 2.5 equiv excess

Conc. H₂SO₄ (3-4 drops)

Procedure:

Setup: Place 6.0 g of pulverized urea in a 100 mL round-bottom flask.

Addition: Add 25 mL of acetic anhydride. The mixture will be a suspension.

Catalysis: Add 3-4 drops of concentrated sulfuric acid. Caution: Exothermic.

Reflux: Attach a condenser and heat to gentle reflux (~140°C) for 1-2 hours. The solution

should become clear.
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Crystallization: Pour the hot reaction mixture into a beaker containing 100 mL of ice-cold

water. Stir vigorously. The excess anhydride will hydrolyze, and N,N'-diacetylurea will

precipitate.

Purification: Filter the white solid. Recrystallize from boiling ethanol to remove traces of

monoacetylurea.

Spectroscopic Characterization (Validation)
To confirm the di-acetyl structure vs. mono-acetyl, use ¹H NMR. The symmetry of the diacetyl

product simplifies the spectrum significantly compared to the mono- derivative.

Nucleus
Chemical Shift
(δ ppm)

Multiplicity Integration Assignment

¹H NMR 2.10 - 2.50 Singlet (s) 6H

CH₃ (Acetyl

methyls) -

Symmetric

¹H NMR 10.0 - 10.5 Broad Singlet 2H

NH (Imide

protons) -

Deshielded

¹³C NMR ~25.0 - - CH₃

¹³C NMR ~152.0 - - C=O (Urea Core)

¹³C NMR ~170.0 - - C=O (Acetyl)

Interpretation:

A single methyl peak indicates symmetry (Diacetyl).

If two methyl peaks or complex splitting appears, the product is a mixture or Monoacetylurea.

Part 5: Applications & Reaction Pathways
Precursor for Heterocycles
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N,N'-Diacetylurea is a "masked" pyrimidine precursor. Under basic conditions with specific

condensation partners, it can cyclize to form uracil derivatives.

Pathway Diagram: Pyrimidine Synthesis
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Caption: Divergent reactivity of N,N'-Diacetylurea. It serves as a scaffold for heterocycles or

degrades via hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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